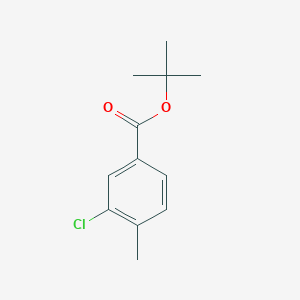

tert-Butyl 3-chloro-4-methylbenzoate

Beschreibung

tert-Butyl 3-chloro-4-methylbenzoate is an aromatic ester featuring a benzoate backbone substituted with a chlorine atom at the 3-position and a methyl group at the 4-position, esterified with a tert-butyl group. Its molecular formula is C₁₂H₁₃ClO₂, with a molecular weight of 228.68 g/mol. This compound is primarily utilized in pharmaceutical and organic synthesis, particularly as an intermediate in the development of antiviral agents and enzyme inhibitors .

Eigenschaften

IUPAC Name |

tert-butyl 3-chloro-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-8-5-6-9(7-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAQWEJQGIPTEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

tert-Butyl 3-chloro-4-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 3-chloro-4-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 3-chloro-4-methylbenzoyl chloride with tert-butyl alcohol in the presence of a base such as pyridine or triethylamine. This method is often preferred due to its higher yield and shorter reaction time.

Industrial Production Methods

In industrial settings, tert-Butyl 3-chloro-4-methylbenzoate is produced using continuous flow reactors, which allow for better control of reaction conditions and higher production rates. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 3-chloro-4-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: Products include tert-butyl 3-amino-4-methylbenzoate, tert-butyl 3-thio-4-methylbenzoate, etc.

Reduction: tert-Butyl 3-chloro-4-methylbenzyl alcohol.

Oxidation: tert-Butyl 3-chloro-4-methylbenzoic acid.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3-chloro-4-methylbenzoate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of polymers, resins, and other materials.

Wirkmechanismus

The mechanism of action of tert-Butyl 3-chloro-4-methylbenzoate depends on the specific reaction it undergoes. For example, in ester hydrolysis, the compound is cleaved by water in the presence of an acid or base catalyst to form 3-chloro-4-methylbenzoic acid and tert-butyl alcohol. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 3-chloro-4-methylbenzoate with structurally related tert-butyl benzoate derivatives. Key parameters include molecular properties, physicochemical characteristics, and applications.

Table 1: Comparative Analysis of tert-Butyl Benzoate Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water | LogP | Key Applications |

|---|---|---|---|---|---|---|---|

| tert-Butyl 3-chloro-4-methylbenzoate | C₁₂H₁₃ClO₂ | 228.68 | ~80–85* | ~280* | Low | ~3.5 | Antiviral intermediates, enzyme inhibitors |

| tert-Butyl 4-methylbenzoate | C₁₁H₁₄O₂ | 178.23 | 60–65 | 250–255 | Insoluble | 3.1 | Fragrances, organic synthesis |

| tert-Butyl 3-chlorobenzoate | C₁₁H₁₃ClO₂ | 212.67 | ~70–75* | ~275* | Insoluble | 3.3 | Polymer additives, agrochemicals |

| tert-Butyl benzoate | C₁₁H₁₄O₂ | 178.23 | 35–40 | 240–245 | Insoluble | 2.8 | Solvents, plasticizers |

*Estimated values based on structural analogs. LogP calculated via fragment-based methods.

Key Comparative Insights

Molecular Weight and Substituent Effects

- The addition of a chlorine atom and methyl group in tert-butyl 3-chloro-4-methylbenzoate increases its molecular weight by ~50 g/mol compared to unsubstituted tert-butyl benzoate. Chlorine’s electronegativity enhances polarity, while the methyl group contributes to hydrophobicity, reflected in its higher LogP (~3.5) .

- In contrast, tert-butyl 4-methylbenzoate lacks the chlorine atom, resulting in reduced molecular weight (178.23 g/mol) and lower LogP (3.1), making it less lipophilic .

Thermal Stability and Reactivity

- The tert-butyl group imparts steric hindrance, slowing hydrolysis of the ester bond under basic conditions. However, the electron-withdrawing chlorine atom may accelerate acid-catalyzed hydrolysis by stabilizing transition states .

- tert-Butyl 3-chlorobenzoate, lacking the 4-methyl group, exhibits a lower melting point (~70–75°C) than the target compound, highlighting the methyl group’s role in enhancing crystalline packing .

Biological and Pharmaceutical Relevance The chlorine substituent is critical in drug design for its ability to modulate electronic interactions with biological targets. For example, chloro-substituted benzoates are key intermediates in antiviral benzo annulenes (e.g., US Patent 20180230084) . Studies on glycogen phosphorylase inhibitors (e.g., Onda et al.

Standard precautions—ventilation, PPE, and avoidance of ignition sources—are advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.